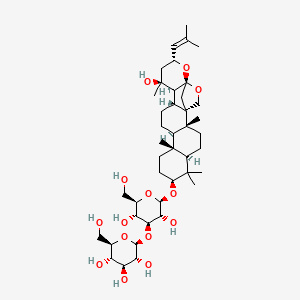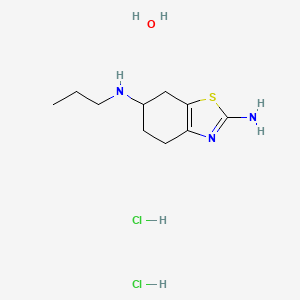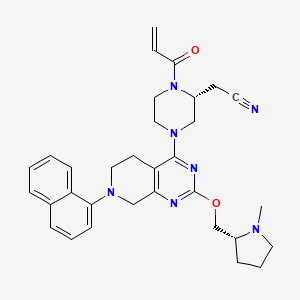
Fumarase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fumarase-IN-1 is a chemical compound known for its inhibitory effects on fumarase, an enzyme that plays a crucial role in the tricarboxylic acid cycle Fumarase catalyzes the reversible hydration of fumarate to L-malate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fumarase-IN-1 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Core Structure: This step involves the construction of the core structure of this compound through a series of organic reactions such as condensation, cyclization, or coupling reactions.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical properties. This may include reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control of reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Reagents: Employing specific catalysts and reagents to enhance reaction efficiency and selectivity.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fumarase-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Fumarase-IN-1 has a wide range of scientific research applications, including:
Biochemistry: Used to study the role of fumarase in the tricarboxylic acid cycle and its regulation.
Medicine: Investigated for its potential therapeutic effects in diseases related to fumarase dysfunction, such as cancer and metabolic disorders.
Molecular Biology: Utilized in research on DNA damage response and repair mechanisms.
Industrial Biotechnology: Explored for its applications in the production of L-malate and other metabolites.
Mécanisme D'action
Fumarase-IN-1 exerts its effects by inhibiting the activity of fumarase. The mechanism involves:
Binding to Fumarase: this compound binds to the active site of fumarase, preventing the enzyme from catalyzing the conversion of fumarate to L-malate.
Molecular Targets: The primary target is fumarase, but the compound may also interact with other proteins involved in metabolic pathways.
Pathways Involved: Inhibition of fumarase affects the tricarboxylic acid cycle, leading to alterations in cellular metabolism and energy production.
Comparaison Avec Des Composés Similaires
Fumarase-IN-1 can be compared with other fumarase inhibitors and similar compounds, such as:
Fumarase-IN-2: Another fumarase inhibitor with a different chemical structure but similar inhibitory effects.
Malonate: A competitive inhibitor of fumarase that mimics the structure of fumarate.
Oxaloacetate: A compound involved in the tricarboxylic acid cycle that can also inhibit fumarase under certain conditions.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency towards fumarase. Its chemical structure allows for selective inhibition, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C27H30N2O4 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
ethyl 3-[2-(methylamino)-2-oxoethyl]-2-oxo-1-[(4-phenylphenyl)methyl]-3,4,5,6-tetrahydroindole-3a-carboxylate |
InChI |
InChI=1S/C27H30N2O4/c1-3-33-26(32)27-16-8-7-11-23(27)29(25(31)22(27)17-24(30)28-2)18-19-12-14-21(15-13-19)20-9-5-4-6-10-20/h4-6,9-15,22H,3,7-8,16-18H2,1-2H3,(H,28,30) |
Clé InChI |
VFGLXHHVYNTCPD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CCCC=C1N(C(=O)C2CC(=O)NC)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid](/img/structure/B11933652.png)
![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B11933655.png)

![calcium;(4R,6S,8S,10E,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B11933659.png)

![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B11933678.png)
![4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride](/img/structure/B11933686.png)

![2-[5-(Cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11933690.png)
![Methyl 11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B11933695.png)

